N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-13(10-5-8-21-9-10)15-6-7-18-14(20)11-3-1-2-4-12(11)16-17-18/h1-5,8-9H,6-7H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRVMIHYGWPSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with ortho-substituted benzoic acids under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Coupling with Furan-3-carboxamide: The final step involves coupling the triazine derivative with furan-3-carboxamide, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced form such as a dihydrotriazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The triazine ring is known for its bioactivity, and the furan ring can enhance the compound’s ability to interact with biological targets
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The triazine ring can act as a ligand for metal ions or as an inhibitor for enzymes by binding to their active sites. The furan ring can enhance these interactions through additional hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : Longer alkyl chains (e.g., hexyl in 14d) reduce melting points compared to aromatic substituents (14g), suggesting enhanced lipophilicity and solubility .
- Synthetic Routes: The target compound’s synthesis likely involves coupling a furan-3-carboxamide precursor with a benzotriazinone intermediate, differing from the butanoic acid-based precursors used for 14a–14n .
Functional Analogues: α-Glucosidase Inhibitors
Benzotriazinone sulfonamides, such as 5c (IC50 = 29.75 ± 0.14 µM), exhibit potent α-glucosidase inhibition, outperforming the reference drug acarbose . In contrast, sulfonamide derivatives like 5j (N-(l,d-benzyl)-4-(4-oxobenzo-triazin-3-yl)benzenesulfonamide) show distinct structural features but share the benzotriazinone core.
Comparison Highlights :
- Synthetic Efficiency : Sulfonamide derivatives are synthesized via a one-pot method (75–85% yields), whereas carboxamides like 14a–14n require multi-step protocols (73–86% yields) .
Heterocyclic Carboxamides
Compounds such as N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) and hydrazinyl-furan carboxamides (e.g., 97c–97e) share the furan-carboxamide motif but lack the benzotriazinone core .
Structural and Functional Contrasts :
- Bioactivity: Thiazole-containing analogs (e.g., CAS 923226-70-4) may target different enzymes or receptors compared to benzotriazinone derivatives due to altered electronic profiles.
- Thermal Stability: Benzotriazinone derivatives (e.g., 14g, mp 110–111°C) generally exhibit higher melting points than non-aromatic carboxamides, indicating stronger intermolecular interactions .
Computational and In-Silico Studies
Molecular modeling of benzotriazinone sulfonamides (e.g., 5j) utilized homology modeling with the oligo-1,6-glucosidase template (P53051), achieving 97.3% residues in preferred Ramachandran regions .
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews the existing literature on its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C16H15N3O3
- Molecular Weight : 295.31 g/mol
- CAS Number : 97609-01-3
1. Enzyme Inhibition
Research has demonstrated that derivatives of 4-oxobenzo[d][1,2,3]triazin compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. For instance, a related compound showed a mixed-type inhibition mode against AChE, interacting with both the catalytic and peripheral anionic sites .
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Mode of Inhibition |
|---|---|---|---|
| 6j | Highest observed | Low | Mixed-type |
| 6i | Moderate | Higher than donepezil | Not specified |
2. Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in vitro using PC12 cells subjected to oxidative stress. Compounds similar to this one have shown significant protective effects against hydrogen peroxide-induced oxidative damage .
3. Antioxidant Activity
The compound's ability to scavenge free radicals and reduce oxidative stress markers has been investigated. The presence of the furan moiety is believed to contribute to its antioxidant potential, which may play a role in neuroprotection.
Case Study 1: Neuroprotective Activity
In a study assessing neuroprotective effects, PC12 cells were treated with varying concentrations of the compound in the presence of oxidative stressors. Results indicated that lower concentrations significantly reduced cell death and apoptosis markers compared to untreated controls.
Case Study 2: Enzyme Interaction Studies
Docking studies performed on related compounds indicated that they bind effectively within the active sites of AChE and BuChE. These studies provided insights into the molecular interactions and potential modifications for enhancing efficacy against these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
